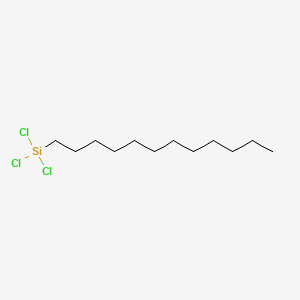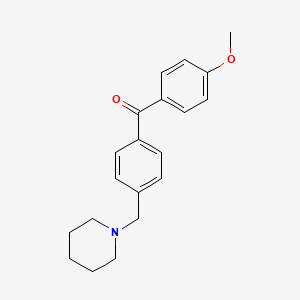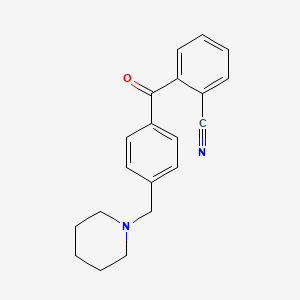
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The compound can be synthesized through a multistep process involving the reaction of 4-aminobenzenesulfonamide with maleic anhydride, followed by further transformations . The exact synthetic route and conditions would need to be explored in detail.Molecular Structure Analysis
The X-ray crystallography study reveals that the compound adopts a specific conformation. It consists of a benzene ring and a maleimide ring, with a dihedral angle between them . This structural arrangement impacts its properties and reactivity.Chemical Reactions Analysis
The compound can participate in various reactions due to its activated double bond and imide group. It may undergo nucleophilic additions, cycloadditions, and polymerization reactions . Further studies are needed to explore its reactivity comprehensively.Applications De Recherche Scientifique
Antimicrobial Activity
Compounds related to the chemical structure of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone have been studied for their antimicrobial properties. A study by Hublikar et al. (2019) synthesized similar compounds and found them to exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new therapeutic agents against microbial infections.
Synthesis Methods
Efficient synthesis methods for compounds similar to this compound have been a subject of research. Kaur and Kumar (2018) described a one-pot synthesis method that is economical and yields good results. This contributes to the ease of production and accessibility of such compounds for further research and application.
Crystal Structure and DFT Study
The crystal structure and molecular properties of compounds structurally related to this compound have been investigated. Huang et al. (2021) conducted a study that included crystallographic and conformational analyses, along with density functional theory (DFT) calculations. These studies are crucial for understanding the chemical behavior and potential applications of these compounds.
Anticancer Potential
Research into the anticancer potential of similar compounds has been conducted. Hafez et al. (2016) synthesized novel derivatives and evaluated their anticancer activity, finding some compounds exhibited higher activity than standard drugs. This opens up possibilities for these compounds in cancer treatment research.
Conductivity and Stability in Polymers
The incorporation of compounds with a similar structure into polymers has been explored for their conductivity and stability. Shi et al. (2017) developed poly(arylene ether sulfone)s bearing pendants similar in structure and studied their hydroxide conductivity and alkaline stability, showing potential in material science applications.
Analyse Biochimique
Biochemical Properties
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase, an enzyme involved in the biosynthesis of prostaglandins, which are lipid compounds that perform hormone-like functions . Additionally, this compound can interact with enzyme kinase, which is crucial in intracellular signaling mechanisms . These interactions suggest that this compound may have potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are critical for cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes . These effects highlight the compound’s potential impact on cellular health and disease.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit the activity of cyclooxygenase, thereby reducing the production of prostaglandins . Additionally, it can activate certain kinases, which play a role in cell signaling and regulation . These molecular interactions provide a detailed understanding of how this compound functions at the biochemical level.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, in vitro studies have demonstrated that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . In vivo studies have also indicated that prolonged exposure to the compound can result in changes in cellular metabolism and function . These findings underscore the importance of considering temporal effects when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has shown that low doses of the compound can have beneficial effects, such as reducing inflammation and modulating immune responses . High doses may lead to toxic or adverse effects, including liver damage and alterations in metabolic processes . These dosage-dependent effects highlight the need for careful consideration of dosage when using this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and can affect metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and efficacy, making it important to study its transport and distribution in detail.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-11-16(2)13-19(12-15)20(22)18-7-5-17(6-8-18)14-21-9-3-4-10-21/h3-8,11-13H,9-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYFFHMMDMWCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643036 | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-25-5 | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



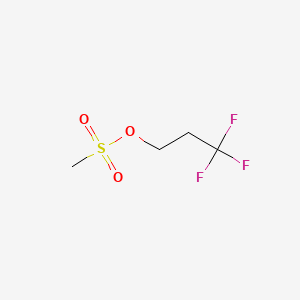

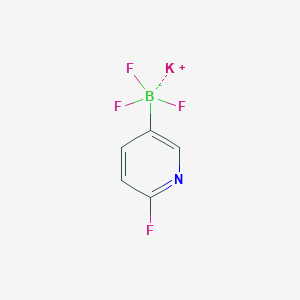
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B1359446.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1359452.png)

